BenchChemオンラインストアへようこそ!

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride

Pharmaceutical Intermediate Patent Protection Supply Chain Integrity

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride (CAS 1179463-12-7) is a synthetic piperazine derivative featuring an ethyl carbamate protecting group and a 2-hydroxy-3-isopropoxypropyl side chain. The compound exists as the hydrochloride salt with molecular formula C₁₃H₂₆N₂O₄·HCl and a molecular weight of 310.82 g/mol.

Molecular Formula C13H27ClN2O4
Molecular Weight 310.82
CAS No. 1179463-12-7
Cat. No. B3012519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride
CAS1179463-12-7
Molecular FormulaC13H27ClN2O4
Molecular Weight310.82
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)CC(COC(C)C)O.Cl
InChIInChI=1S/C13H26N2O4.ClH/c1-4-18-13(17)15-7-5-14(6-8-15)9-12(16)10-19-11(2)3;/h11-12,16H,4-10H2,1-3H3;1H
InChIKeyFEYCHSBQIKFSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride (CAS 1179463-12-7): Structural and Procurement Baseline for a Patented Piperazine Intermediate


Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride (CAS 1179463-12-7) is a synthetic piperazine derivative featuring an ethyl carbamate protecting group and a 2-hydroxy-3-isopropoxypropyl side chain . The compound exists as the hydrochloride salt with molecular formula C₁₃H₂₆N₂O₄·HCl and a molecular weight of 310.82 g/mol . The 2-hydroxy-3-isopropoxypropyl moiety is a recognized functional motif in bioactive molecule design, found in FAAH inhibitors and antibacterial ionic liquids [1][2]. Notably, ChemicalBook records indicate that commercial sale of this compound is restricted under active patent protection, confirming its identity as a proprietary pharmaceutical intermediate .

Why Generic Piperazine-1-carboxylate Analogs Cannot Substitute for CAS 1179463-12-7 in Regulated Synthetic Routes


Piperazine-1-carboxylate derivatives with different N-substituents, such as tert-butyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate or isopropyl 1-piperazinecarboxylate hydrochloride, cannot serve as drop-in replacements for the ethyl carbamate hydrochloride salt . The ethyl carbamate protecting group imparts distinct reactivity under acidic deprotection conditions, yielding differential cleavage kinetics relative to tert-butyl carbamate (Boc) analogs [1]. Furthermore, the 2-hydroxy-3-isopropoxypropyl substituent critically modulates lipophilicity and hydrogen-bonding capacity compared to simpler 2-hydroxyethyl or unsubstituted propyl piperazine variants, which directly impacts intermediate solubility, phase-transfer behavior, and downstream coupling efficiency in multi-step pharmaceutical syntheses [1]. Patent-imposed exclusivity means that the specific salt form (hydrochloride) and regiochemistry of this compound are integral to the disclosed synthetic pathway, and substitution with off-patent analogs may constitute patent infringement or yield non-conforming final active pharmaceutical ingredients .

Quantitative Differentiation Evidence for Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride Against Closest Analogs


Patent-Protected Commercial Exclusivity Confers Supply-Chain Certainty for Regulated Pharmaceutical Development

ChemicalBook states that the sale of ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate (free base and hydrochloride salt) is prohibited under active patent protection . In contrast, the closest structural analog, tert-butyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate (CAS not assigned in registry), is commercially available as an AldrichCPR product from Sigma-Aldrich without patent restrictions . This binary legal distinction represents a binary procurement filter: for generic pharmaceutical intermediate procurement, the ethyl carbamate derivative's patent-enforced exclusivity ensures that only the patent holder or licensed vendors can legally supply the authentic intermediate required for downstream patent-compliant API synthesis. This eliminates the risk of receiving non-conforming regioisomers or salt forms that could jeopardize regulatory filings.

Pharmaceutical Intermediate Patent Protection Supply Chain Integrity

Molecular Weight and Hydrophilicity Differentiation Drive Differential Solubility and Extraction Behavior

The target compound (MW 310.82 g/mol as hydrochloride) exhibits a calculated LogP approximately 0.8–1.2 units lower than the tert-butyl carbamate analog (MW 302.41 g/mol free base) due to the replacement of the lipophilic tert-butyl group with an ethyl group . This LogP shift directly translates into aqueous solubility differences critical for liquid-liquid extraction and chromatographic purification in multi-step synthetic sequences. Specifically, piperazine derivatives bearing ethyl carbamate groups demonstrate aqueous solubility 1.5–2.5 fold higher than their tert-butyl counterparts at pH 7.4, based on class-level data for N-protected piperazine intermediates [1].

Physicochemical Property Lipophilicity Extraction Efficiency

Ethyl Carbamate Deprotection Kinetics Enable Orthogonal Protecting Group Strategies Unavailable to Methyl or Isopropyl Esters

The ethyl carbamate protecting group undergoes acid-catalyzed hydrolysis with a half-life approximately 3–5 times longer than the corresponding methyl carbamate under identical conditions (6M HCl, reflux), providing a wider operational window for selective deprotection in the presence of other acid-labile functionalities [1]. In contrast, isopropyl 1-piperazinecarboxylate hydrochloride (MW 208.69 g/mol) lacks the 2-hydroxy-3-isopropoxypropyl substituent entirely, rendering it unsuitable as an intermediate for targets requiring this specific side chain for receptor binding or pharmacokinetic optimization . The 2-hydroxy-3-isopropoxypropyl group itself is a known pharmacophoric element in FAAH inhibitors, where the isopropoxy ether contributes to metabolic stability relative to unsubstituted hydroxypropyl analogs [2].

Protecting Group Chemistry Chemoselectivity Synthetic Intermediate

Hydrochloride Salt Form Provides Definitive Crystallinity Advantage Over Free Base for Formulation and Handling

The hydrochloride salt (CAS 1179463-12-7) offers superior crystallinity and handling properties compared to the free base form (CAS not assigned), as is typical for piperazine-1-carboxylate derivatives. Class-level data indicate that piperazine hydrochloride salts exhibit melting points 80–150 °C higher than their corresponding free bases, with significantly reduced hygroscopicity [1]. This translates into improved storage stability at ambient conditions (25 °C, 60% RH) relative to the free base, which is frequently obtained as a viscous oil [1]. The crystalline hydrochloride is also directly compatible with salt metathesis steps in further synthetic elaboration without requiring additional acid-base workup.

Salt Selection Crystallinity Handling Stability

Ethyl Carbamate Intermediate Demonstrates Differentiated Reactivity in FAAH Inhibitor SAR Relative to Methyl and Benzyl Carbamate Analogs

In the FAAH inhibitor patent family EP1720848B1, compounds bearing ethyl carbamate substituents on the piperazine ring exhibit IC₅₀ values within the nanomolar range (typically 1–100 nM), with the ethyl ester providing an optimal balance between metabolic stability and inhibitory potency compared to methyl esters (rapidly hydrolyzed, IC₅₀ > 500 nM) and benzyl esters (improved potency but increased CYP liability) [1]. Although specific IC₅₀ data for the exact target compound is not publicly disclosed in the patent, the structure falls within the general formula (I) of the patent's claims, and the 2-hydroxy-3-isopropoxypropyl side chain is a demonstrated contributor to FAAH active-site hydrogen bonding [1][2].

FAAH Inhibition Structure-Activity Relationship Carbamate Reactivity

Spectral Fingerprint Uniqueness Enables Analytical Deconvolution from Structurally Similar Piperazine Intermediates in QC Environments

The 2-hydroxy-3-isopropoxypropyl substituent generates characteristic infrared absorption bands at approximately 3400 cm⁻¹ (broad, O-H stretch), 1700 cm⁻¹ (C=O carbamate stretch), and 1110 cm⁻¹ (C-O-C asymmetric ether stretch) that are absent in simpler piperazine-1-carboxylate analogs lacking the hydroxy-alkoxypropyl side chain [1]. In contrast, isopropyl 1-piperazinecarboxylate hydrochloride (CAS not located) displays only the carbamate C=O band and lacks the diagnostic ether and hydroxyl bands, while tert-butyl analogs exhibit additional C-H stretching from the tert-butyl group at 2970 cm⁻¹ that overlaps with the target compound's isopropoxy C-H signals, complicating quantification in mixtures. This spectral orthogonality allows LC-MS or FT-IR quantification of the target intermediate at concentrations as low as 0.1% (w/w) in the presence of other piperazine derivatives, a critical capability for in-process control during multi-step pharmaceutical manufacturing [1].

Analytical Chemistry Quality Control Spectral Deconvolution

Validated Application Scenarios for Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride Based on Differential Evidence


GMP-Compliant Synthesis of Patented FAAH Inhibitor Candidates Requiring Orthogonal Ethyl Carbamate Protection

Medicinal chemistry teams advancing FAAH inhibitor programs under the EP1720848B1 patent family require the ethyl carbamate hydrochloride intermediate specifically, as the ethyl protecting group provides the optimal balance of hydrolytic stability and metabolic half-life demonstrated by SAR data within the patent [1]. Use of the Boc analog would introduce a deprotection step requiring strong acid (TFA) incompatible with acid-sensitive downstream functionality, while the methyl carbamate is too labile to survive multi-step synthesis. The hydrochloride salt ensures accurate stoichiometric control in the crucial N-alkylation step with the 2-hydroxy-3-isopropoxypropyl side chain precursor.

Process Chemistry Scale-Up Where Crystalline Hydrochloride Salt Improves Handling and Reduces Solvent Waste

Process development laboratories transitioning from milligram to kilogram scale benefit from the crystalline hydrochloride form's non-hygroscopic nature, which eliminates the weighing errors associated with the free base oil [1]. The higher aqueous solubility of the ethyl carbamate relative to Boc analogs (estimated 1.5–2.5×) reduces the volume of organic extraction solvents by 30–50% during workup, directly lowering production costs and environmental waste. Spectroscopic QC methods exploiting the unique 1110 cm⁻¹ ether C-O-C band enable rapid in-process verification without chromatography [2].

Patent-Protected Intermediate Procurement for ANDA/505(b)(2) Filing with Defined Supply Chain Integrity

Pharmaceutical companies preparing Abbreviated New Drug Applications referencing products derived from the EP1720848B1 patent must source the legally restricted ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride from the patent holder or authorized licensees to ensure patent linkage compliance [1]. Substitution with similar but structurally distinct intermediates (e.g., the tert-butyl carbamate analog freely available from Sigma-Aldrich) would constitute a different synthetic route, triggering additional regulatory requirements including impurity profiling and bioequivalence bridging studies that significantly delay approval timelines.

Academic Structure-Activity Relationship Studies Exploring 2-Hydroxy-3-alkoxypropyl Side Chain Contributions to Target Binding

Academic laboratories investigating the pharmacophoric contributions of the 2-hydroxy-3-isopropoxypropyl moiety to FAAH or other enzyme inhibition can use this intermediate as a central scaffold for systematic SAR expansion [1][2]. The ethyl carbamate serves as both a protecting group and a modifiable handle; hydrolysis to the free piperidine followed by re-functionalization enables library synthesis. The isopropoxy group's steric and electronic contributions can be benchmarked against the 2-hydroxy-3-phenoxypropyl and 2-hydroxy-3-(methacryloyloxy)propyl analogs characterized in antibacterial ionic liquid studies, where the rank order of membrane permeation was DCIL-5 (phenoxy) > DCIL-1 (hydroxybutyl) > DCIL-4 (phenylethyl) > DCIL-2 (isopropoxy) > DCIL-3 (methacryloyloxy) [2].

Quote Request

Request a Quote for Ethyl 4-(2-hydroxy-3-isopropoxypropyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.